(R)-fluoxetine(1+) is a protonated form of (R)-fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and other psychiatric conditions. As an organic cation, it results from the protonation of the amino group in (R)-fluoxetine, which is characterized by its ability to enhance serotonin levels in the brain by inhibiting its reuptake. This compound is a structural derivative of ammonia and plays a significant role in pharmacological applications due to its antidepressant properties .
The synthesis of (R)-fluoxetine typically involves several steps, including the formation of key intermediates and resolution of enantiomers. A notable method for synthesizing enantiomerically pure (R)-fluoxetine employs a hetero Diels-Alder strategy, which allows for selective formation of the desired enantiomer .
(R)-fluoxetine(1+) has a complex molecular structure characterized by:
(R)-fluoxetine(1+) participates in various chemical reactions typical for ammonium ions, including:
The stability of (R)-fluoxetine(1+) under physiological conditions allows it to interact with biological targets effectively while maintaining its reactivity for further synthetic applications.
The mechanism of action for (R)-fluoxetine involves inhibition of serotonin reuptake at the synaptic cleft:
Research indicates that fluoxetine's action on SERT is selective and does not significantly affect norepinephrine or dopamine reuptake at therapeutic doses .
(R)-fluoxetine(1+) has significant scientific uses, particularly in pharmacology:
(R)-Fluoxetine(1+) denotes the protonated form of the dextrorotatory enantiomer of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The chiral center at the C3 position of the propylamine chain confers stereoisomerism, with the (R)-enantiomer exhibiting the absolute configuration (R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine under the Cahn-Ingold-Prelog (CIP) priority rules [4] [7]. This configuration is defined by the spatial arrangement where the hydroxyl equivalent (phenoxy group) holds priority over the phenyl group, with the hydrogen atom oriented away from the observer, resulting in the R designation [1] [9].
The stereochemical purity of (R)-fluoxetine is critical for pharmacological studies. Analytical separation typically employs chiral stationary phases in HPLC or chiral mobile phase additives in capillary electrophoresis (CE). CE using charged cyclodextrins (CDs), particularly sulfated CDs in acidic buffers (pH 2.5), achieves baseline separation (resolution factor Rs > 1.5) by exploiting differential enantiomer-CD complex stability constants. Neutral CDs like heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) in phosphate buffer (pH 5.0) also effectively resolve enantiomers via inclusion complexation driven by hydrophobic interactions and hydrogen bonding with the protonated amine [1]. X-ray crystallography of diastereomeric salts or advanced spectroscopic techniques (e.g., vibrational circular dichroism) provide definitive proof of absolute configuration, though such data for isolated (R)-fluoxetine salts are less commonly reported than racemic mixtures [7] [9].
Table 1: Chiral Separation Techniques for (R)-Fluoxetine
Method | Chiral Selector | Conditions | Key Mechanism | Resolution (Rs) |
---|---|---|---|---|
Capillary Electrophoresis | Sulfobuthylether-β-CD (SBE-β-CD) | pH 2.5 phosphate buffer | Electrostatic attraction + inclusion complexation | >1.5 |
Capillary Electrophoresis | Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | pH 5.0 phosphate buffer | Hydrophobic inclusion + H-bonding | >1.5 |
HPLC | Amylose-based chiral column (e.g., Chiralpak AD) | Normal phase hexane/ethanol | Adsorption enantioselectivity | >1.2 |
In physiological environments (pH ~7.4), (R)-fluoxetine exists predominantly as a monovalent cation ((R)-fluoxetine(1+)) due to protonation of its secondary amine group (pKa ≈ 9.6) [4] [6]. This protonation state significantly influences its molecular properties and biological interactions. The positive charge is delocalized across the nitrogen atom and the adjacent methylene groups, creating a dipole moment favoring interactions with anionic biological targets and phospholipid membranes.
Computational chemistry analyses (e.g., density functional theory - DFT) reveal that protonation stabilizes the gauche conformation around the Cα-Cβ bond of the propylamine chain, bringing the protonated amine closer to the ether oxygen. This conformation enhances electrostatic interactions with negatively charged residues in the serotonin transporter (SERT) binding pocket [6] [9]. Furthermore, the trifluoromethyl (-CF₃) group, with its strong electron-withdrawing effect, reduces electron density on the adjacent phenoxy ring, indirectly stabilizing the positive charge on the distal amine by limiting resonance effects. This charge distribution pattern is substantiated by nuclear magnetic resonance (NMR) chemical shift data, where protonation causes significant downfield shifts of the methylene protons (CH₂-N⁺H(CH₃)) signals [7] [9].
The cationic state governs solubility behavior. While the hydrochloride salt exhibits high water solubility (>10 mg/mL), the lipophilic aromatic rings and -CF₃ group confer substantial membrane permeability. This amphiphilic character facilitates blood-brain barrier penetration, a critical factor for CNS activity [3] [7].
Despite sharing identical molecular formulas and elemental composition, the (R)- and (S)-enantiomers of protonated fluoxetine exhibit distinct physicochemical behaviors arising from their chiral environments:
Table 2: Comparative Physicochemical Properties of (R)- and (S)-Fluoxetine(1+)
Property | (R)-Fluoxetine(1+) | (S)-Fluoxetine(1+) | Significance |
---|---|---|---|
Specific Rotation [α]D | +5.0° to +7.0° (c=1 in methanol) | -5.0° to -7.0° (c=1 in methanol) | Definitive identification of enantiomeric purity. |
logP (Octanol/Water) | ~4.09 | ~4.09 | Identical lipophilicity; high membrane permeability predicted for both. |
pKa (Amine Group) | ~9.6 | ~9.6 | Identical ionization potential; both >99% protonated at pH 7.4. |
Aqueous Solubility (HCl salt) | >10 mg/mL | >10 mg/mL | High solubility of salts enables formulation. |
Melting Point (HCl salt) | ~158-160°C | ~158-160°C | Identical crystal lattice energy for racemate vs. enantiopure salts suggests similar solid-state stability. |
While core properties like logP, pKa, and melting point are identical due to identical functional group composition and lack of chiral influence on these bulk properties, significant enantioselectivity emerges in molecular recognition processes:
These enantioselective differences in metabolism, complexation, and target interaction underscore the importance of considering stereochemistry when evaluating the molecular behavior and potential biological effects of fluoxetine, even though fundamental physicochemical constants remain identical.
Table 3: Enantioselective Biological Interactions of Protonated Fluoxetine Enantiomers
Interaction | (R)-Fluoxetine(1+) | (S)-Fluoxetine(1+) | Key Reference |
---|---|---|---|
SERT Inhibition (Ki) | ~1-10 nM | ~1-10 nM | [4] [6] |
Neuronal VGCC Block (5 µM) | ~28% inhibition | ~18% inhibition | [6] |
Cardiac VGCC Block (3 µM) | ~49% inhibition | ~56% inhibition | [6] |
Major Active Metabolite | (R)-Norfluoxetine (Inactive at SERT) | (S)-Norfluoxetine (Potent SERT inhibitor) | [3] [10] |
CYP2D6 Metabolism (CLint) | Higher intrinsic clearance | Lower intrinsic clearance | [3] [9] |
Brain Penetration (MRS) | Higher brain/serum ratio (e.g., 41.4 µM brain @ 120mg/day) | Lower brain/serum ratio (part of racemate) | [3] |
The distinct physicochemical interactions, particularly regarding metabolic stability and metabolite profiles, have profound implications for the pharmacokinetics and potential therapeutic utility of the isolated (R)-enantiomer compared to the racemate or the (S)-enantiomer. The significantly higher required dose of (R)-fluoxetine (120 mg/day) to achieve brain levels approaching those seen with racemic fluoxetine (20 mg/day), primarily due to the lack of an active metabolite and faster clearance, exemplifies the practical consequence of these stereochemical differences [3]. Furthermore, the enantioselective block of cardiac ion channels directly relates to the observed differential effects on cardiac action potential duration and the associated risk of QTc prolongation [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: